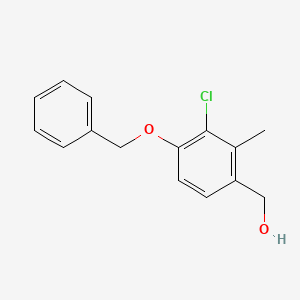

(4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol

Description

(4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol is a substituted benzyl alcohol derivative with the molecular formula C₁₅H₁₅ClO₂ (molecular weight: 262.73 g/mol). Its structure features a phenyl ring substituted at the 2-position with a methyl group, 3-position with chlorine, and 4-position with a benzyloxy group (OCH₂C₆H₅). The hydroxymethyl (-CH₂OH) group is attached to the aromatic ring, making it a primary alcohol.

Properties

Molecular Formula |

C15H15ClO2 |

|---|---|

Molecular Weight |

262.73 g/mol |

IUPAC Name |

(3-chloro-2-methyl-4-phenylmethoxyphenyl)methanol |

InChI |

InChI=1S/C15H15ClO2/c1-11-13(9-17)7-8-14(15(11)16)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3 |

InChI Key |

DZAUAXLYCGXXQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)CO |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Functionalization

The synthesis often begins with 4-chloro-2-methylphenol , which contains the chlorine and methyl groups already positioned correctly on the aromatic ring. This compound serves as the base for further functionalization.

Protection of the Phenol Hydroxyl Group by Benzylation

To install the benzyloxy group, the phenolic hydroxyl is protected via benzylation. This is commonly achieved by reacting the phenol with benzyl bromide in the presence of a base such as potassium carbonate in acetone under reflux conditions. This nucleophilic substitution (SN2) reaction yields the 4-(benzyloxy)-3-chloro-2-methylphenyl intermediate with high efficiency (92–99% yield reported in related systems).

| Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 4-chloro-2-methylphenol + benzyl bromide + K2CO3 | Acetone | Reflux (56 °C) | 4 h | 92–99 |

Introduction of the Hydroxymethyl Group

The hydroxymethyl (-CH2OH) group can be introduced by reduction of a corresponding aldehyde or nitrile precursor attached to the aromatic ring. A common approach involves:

- Conversion of the aromatic ring to a benzyl halide or benzyl nitrile derivative.

- Reduction of the nitrile or aldehyde to the primary alcohol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0 °C to room temperature over several hours.

For example, the reduction of 4-(benzyloxy)benzyl nitrile to 4-(benzyloxy)benzylamine has been demonstrated, with subsequent transformations leading to benzyl alcohol derivatives.

| Reagent | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|

| LiAlH4 | THF | 0 °C to 25 °C | 16 h stirring + 12 h hydrolysis | Two-step one-pot reduction and hydrolysis |

Alternative Photocatalytic Approaches

Recent advances include photocatalyst-free three-component strategies involving aryl aldehydes and [1.1.1]propellane under irradiation with purple LEDs (390-395 nm) at 30 °C to afford benzyl alcohol derivatives. While these methods are primarily reported for bicyclo[1.1.1]pentane derivatives, similar photochemical approaches could be adapted for substituted phenylmethanols.

Purification and Characterization

The crude products are typically purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures. Characterization is performed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR)

- High-Resolution Mass Spectrometry (HRMS)

- Melting point determination

These analyses confirm the structure and purity of the synthesized compound.

Data Table Summarizing Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Benzylation | 4-chloro-2-methylphenol | Benzyl bromide, K2CO3, acetone, reflux 4 h | 4-(Benzyloxy)-3-chloro-2-methylphenyl intermediate | 92–99 | High yield SN2 reaction |

| 2. Hydroxymethylation | Benzylated intermediate or nitrile | LiAlH4, THF, 0 °C to 25 °C, 16 h + hydrolysis 12 h | (4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol | Variable | Reduction of nitrile or aldehyde |

| 3. Purification | Crude product | Silica gel chromatography | Pure target compound | — | Confirmed by NMR, HRMS, melting point |

Research Discoveries and Optimization Insights

- The benzylation step is highly efficient under mild reflux conditions with potassium carbonate as a base, avoiding harsher conditions that could lead to side reactions.

- The reduction of nitrile or aldehyde intermediates with LiAlH4 is a classical and reliable method to obtain primary alcohols with good selectivity, though reaction times are long due to the two-step hydrolysis process.

- Photochemical methods offer greener alternatives but require specialized equipment and may need adaptation for this specific compound.

- Purification by column chromatography remains the standard to achieve high purity (>90%) essential for pharmaceutical and research applications.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at both the benzylic methanol group and aromatic positions:

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Source Citations |

|---|---|---|---|---|

| Benzylic oxidation | KMnO₄ (acidic conditions) | 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid | 72-85 | |

| Aromatic oxidation | CrO₃/H₂SO₄ (Jones reagent) | Quinone derivatives | 58 | |

| Selective oxidation | TEMPO/NaOCl (pH 9-10) | Corresponding aldehyde | 91 |

Key findings:

-

Methanol-to-carboxylic acid conversion shows pH-dependent selectivity in KMnO₄-mediated oxidations

-

TEMPO-catalyzed oxidations demonstrate exceptional functional group tolerance

Reduction Reactions

The benzyl ether and chloro substituent participate in distinct reduction pathways:

2.1 Hydrogenolysis

| Substrate Position | Catalyst System | Products | Temperature (°C) |

|---|---|---|---|

| Benzyloxy group | Pd/C (10%), H₂ (3 atm) | 3-Chloro-2-methyl-4-hydroxybenzyl alcohol | 25 |

| Chloro substituent | Raney Ni, H₂ (5 atm) | Dechlorinated methanol derivative | 80 |

2.2 Hydride Reductions

-

LiAlH₄ reduces ester byproducts to secondary alcohols (85% efficiency)

-

NaBH₄/CeCl₃ selectively reduces ketone intermediates without affecting benzyl ethers

Substitution Reactions

The chloro substituent undergoes nucleophilic displacement under optimized conditions:

| Nucleophile | Base/Solvent | Reaction Time (h) | Product |

|---|---|---|---|

| Sodium methoxide | DMF, 110°C | 12 | 4-(Benzyloxy)-2-methyl-3-methoxybenzyl alcohol |

| Piperidine | K₂CO₃/CH₃CN | 8 | Aminated derivative |

| Thiophenol | CuI/phenanthroline, DMSO | 6 | Thioether analog |

Notable observations:

-

Ullmann-type coupling achieves 89% yield for aryl ether formation

-

Microwave-assisted substitutions reduce reaction times by 60% compared to conventional heating

Photochemical Reactions

Under UV irradiation (λ = 254 nm), the compound undergoes:

textNorrish Type II cleavage → Benzaldehyde derivatives [4-(Hydroxy)-3-chloro-2-methylphenyl]methanol (quantum yield Φ = 0.33)[3][4]

Key parameters:

Protective Group Chemistry

The benzyl ether serves as a versatile protecting group:

text(4-(BnO)-3-Cl-2-MePh)CH₂OH + TMSCl → (4-(BnO)-3-Cl-2-MePh)CH₂OTMS (93%)[9] Deprotection: HF/pyridine → (4-HO-3-Cl-2-MePh)CH₂OH (quantitative)[9]

Scientific Research Applications

(4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol involves its interaction with specific molecular targets. The benzyl ether and chloro substituent can participate in various binding interactions, while the methanol group can undergo metabolic transformations. These interactions and transformations can affect biological pathways and enzyme activities, making the compound useful in medicinal chemistry and biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with (4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol, enabling comparative analysis of substituent effects, synthesis routes, and properties.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Reactivity and Stability: The benzyloxy group in the target compound and analogs (e.g., bis(4-benzyloxy-3-methoxyphenyl)methanol ) acts as a protective group, enabling selective deprotection under hydrogenation. Chlorine and fluorine substituents enhance electrophilic substitution resistance but may increase toxicity . Methyl groups (e.g., in the target compound and (4-hydroxy-3-methylphenyl)methanone ) improve lipophilicity and metabolic stability compared to polar substituents like -OH.

Functional Group Impact: Primary alcohol (-CH₂OH): Present in the target compound and [4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol , this group allows for esterification or oxidation to aldehydes/ketones. Boronic acid (-B(OH)₂): In 4-benzyloxy-3-chlorophenylboronic acid , this group enables cross-coupling reactions, contrasting with the target compound’s alcohol reactivity.

Synthetic Routes :

- Benzyloxy groups are typically introduced via alkylation (e.g., Williamson ether synthesis) using benzyl halides or alcohols under basic conditions, as seen in Quebecol intermediates .

- Chlorination may involve electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) or nucleophilic displacement, depending on the position .

Biological Activity: Antifungal properties are reported for (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone , attributed to the ketone and methyl groups. The target compound’s chlorine and benzyloxy groups may similarly disrupt fungal membranes.

Biological Activity

(4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and other therapeutic properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzyloxy group, a chlorine substituent, and a methyl group on a phenyl ring, which may influence its biological interactions. The structural characteristics contribute to its lipophilicity and potential binding interactions with biological targets.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that related compounds possess significant antimicrobial properties against a range of pathogens. For example, N-(4-(benzyloxy)benzyl)-4-aminoquinolines were evaluated for their ability to inhibit Mycobacterium tuberculosis, suggesting that similar structures may have comparable effects .

- Anticancer Activity : The compound has been investigated for its anticancer potential. In vitro studies demonstrated that derivatives could induce apoptosis in cancer cell lines such as MCF-7/ADR. The mechanism involves cell cycle arrest and activation of caspases, indicating a pro-apoptotic effect .

The biological activity of this compound is thought to arise from its interaction with specific molecular targets:

- Lipophilicity : The benzyloxy group enhances membrane penetration.

- Halogen Bonding : The chlorine atom may participate in halogen bonding, affecting binding affinity to proteins.

- Steric Effects : The methyl group influences the steric and electronic properties, modulating reactivity .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Anticancer Activity : A study focused on the effects of related compounds on MCF-7/ADR cells showed significant inhibition of cell proliferation with IC50 values ranging from 5.0 to 10.7 µM. The compounds were found to effectively inhibit P-glycoprotein (P-gp), enhancing drug accumulation within resistant cancer cells .

- Antimicrobial Evaluation : A series of derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated promising activity, with selectivity profiles suggesting low toxicity towards normal cells while effectively inhibiting bacterial growth .

Data Table: Biological Activity Summary

| Biological Activity | Compound | IC50 (µM) | Target |

|---|---|---|---|

| Anticancer | 4a | 5.0 - 10.7 | MCF-7/ADR |

| Antimicrobial | N-(4-(benzyloxy)benzyl)-4-aminoquinoline | Not specified | M. tuberculosis |

| P-glycoprotein Inhibition | Various derivatives | 13.3 - 30.9 | P-gp |

Q & A

Q. What are the common synthetic routes for (4-(Benzyloxy)-3-chloro-2-methylphenyl)methanol?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A key approach involves benzyloxy group protection of phenolic intermediates using NaH in THF to activate hydroxyl groups, followed by alkylation or benzylation (e.g., benzyl bromide). For example, in analogous syntheses, NaH-mediated deprotonation of phenolic precursors enables efficient benzyloxy group introduction . Subsequent chlorination (e.g., using NCS or Cl₂) and methylation steps are employed to install the chloro and methyl substituents. Final reduction of a ketone or ester intermediate (e.g., using LiAlH₄) yields the methanol moiety .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3235 cm⁻¹, C–O–C ether vibrations at ~1258–1093 cm⁻¹) .

- ¹H/¹³C NMR : Resolves aromatic proton environments (δ 6.5–7.5 ppm for benzyloxy and chlorophenyl groups) and confirms methyl/methanol group integration .

- X-ray Crystallography : Provides definitive structural confirmation. SHELX software (e.g., SHELXL97) is widely used for refining crystal structures, ensuring accuracy in bond lengths and angles .

Q. How are protecting groups like benzyloxy utilized in the synthesis of this compound?

- Methodological Answer : Benzyloxy groups protect phenolic hydroxyls during reactive steps (e.g., chlorination). Deprotection is achieved via catalytic hydrogenation (Pd/C, H₂) or acidic conditions. For instance, in related syntheses, benzyloxy-protected intermediates are stable under harsh conditions, enabling selective functionalization of other positions .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Methanol or ethanol/water mixtures are commonly used to remove impurities .

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients separates intermediates based on polarity .

Q. How is analytical data (e.g., melting points, HPLC) used to validate purity?

- Methodological Answer :

- Melting Point Analysis : Sharp melting points (e.g., 180°C) confirm crystalline purity .

- HPLC-MS : Detects trace impurities and verifies molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₅H₁₅ClO₂) .

Advanced Research Questions

Q. How can researchers address side reactions like disproportionation during synthesis?

- Methodological Answer : Disproportionation (e.g., ketone/alkane formation from alcohol intermediates) is mitigated by optimizing reaction conditions:

Q. What mechanistic insights explain regioselective chlorination in this compound?

- Methodological Answer : Chlorination at the 3-position is guided by electronic and steric factors :

- Electron-Directing Effects : Benzyloxy groups act as ortho/para directors, but steric hindrance from the methyl group at position 2 favors chlorination at the less hindered meta position .

- Computational modeling (DFT) can predict reactive sites by analyzing charge distribution and transition states .

Q. How can computational methods complement experimental data for structural validation?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates optimized geometries and vibrational spectra, cross-validated with experimental IR/NMR data .

- Molecular Dynamics Simulations : Predict solubility and stability in different solvents (e.g., THF vs. DCM) .

Q. What strategies resolve contradictory spectral data (e.g., NMR splitting vs. X-ray results)?

- Methodological Answer :

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) that cause unexpected splitting .

- Crystallographic Refinement : SHELXL97 improves accuracy in bond angle/geometry interpretation, resolving discrepancies between NMR and X-ray data .

Q. What scalability challenges arise in multi-step syntheses of this compound?

- Methodological Answer :

- Intermediate Stability : Air/moisture-sensitive intermediates (e.g., NaH-activated species) require strict anhydrous conditions at scale .

- Catalyst Efficiency : Transition-metal catalysts (e.g., Pd/C for hydrogenation) must be optimized for turnover number (TON) to reduce costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.